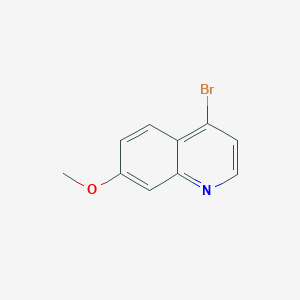

4-Bromo-7-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLGTRSMCWHZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615916 | |

| Record name | 4-Bromo-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-27-4 | |

| Record name | 4-Bromo-7-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1070879-27-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-7-methoxyquinoline: A Key Intermediate in Synthetic Chemistry

This guide provides a comprehensive technical overview of 4-Bromo-7-methoxyquinoline, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and materials science. We will delve into its core chemical properties, molecular structure, synthesis, and reactivity, with a particular focus on its application as a versatile synthetic intermediate.

Core Chemical and Structural Properties

4-Bromo-7-methoxyquinoline is a substituted quinoline, a class of compounds recognized for its prevalence in biologically active molecules.[1] The strategic placement of a bromine atom at the 4-position and a methoxy group at the 7-position imparts specific reactivity and physicochemical characteristics that make it a valuable building block.

Physicochemical Data Summary

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 1070879-27-4 | [2] |

| Molecular Formula | C₁₀H₈BrNO | [2] |

| Molecular Weight | 238.08 g/mol | [2] |

| Monoisotopic Mass | 236.97893 Da | [3] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Predicted XlogP | 3.0 | [3] |

| SMILES | COc1ccc2c(Br)ccnc2c1 | [2] |

| InChI Key | HSLGTRSMCWHZQH-UHFFFAOYSA-N | [2] |

Molecular Structure and Spectroscopic Profile

The structure of 4-Bromo-7-methoxyquinoline consists of a planar quinoline bicyclic system. The electron-withdrawing bromine atom at the C4 position significantly influences the reactivity of the pyridine ring, while the electron-donating methoxy group on the benzene ring modulates the electronic properties of the entire scaffold.

Predicted Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. Protons adjacent to the nitrogen and bromine will be shifted downfield. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm. Based on analogs like 4-(4-Bromophenyl)-6-methoxyquinoline, the aromatic region would display a series of doublets and doublets of doublets consistent with the substitution pattern.[4]

-

¹³C NMR Spectroscopy: The carbon spectrum will show ten distinct signals. The carbon atom attached to the bromine (C4) will be significantly shifted. The methoxy carbon will appear upfield. Data from related brominated anilines and quinolines can be used to predict the approximate chemical shifts.[5][6]

-

Mass Spectrometry (MS): Under electron ionization, the molecule is expected to show a prominent molecular ion peak cluster (M, M+2) with a characteristic ~1:1 ratio due to the presence of the bromine isotope (⁷⁹Br/⁸¹Br). Key fragmentation pathways would likely involve the loss of the bromine atom and fragmentation of the methoxy group (loss of CH₃ or CH₂O), as seen in similar halogenated methoxyquinolines.[7]

Crystallographic Analysis:

While a specific single-crystal X-ray structure for 4-Bromo-7-methoxyquinoline is not publicly available, analysis of related quinoline derivatives reveals key structural features.[8][9] The quinoline ring system is typically planar, and crystal packing is influenced by intermolecular interactions.[10] For 4-Bromo-7-methoxyquinoline, weak C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would be expected to dictate its solid-state architecture.

Synthesis of 4-Bromo-7-methoxyquinoline

A robust synthesis of 4-Bromo-7-methoxyquinoline can be conceptualized based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by a bromination step. An alternative and common approach involves the cyclization of a pre-functionalized aniline.

Proposed Synthetic Protocol

This protocol is based on the well-documented synthesis of structurally related compounds like 6-bromo-4-chloro-7-methoxyquinoline.[11]

Step 1: Condensation of 3-Methoxyaniline with Diethyl (ethoxymethylene)malonate

-

In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Heat the mixture, with stirring, at 100-120 °C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.

-

Allow the reaction to cool, which should result in the formation of the intermediate enamine, diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate, often as a solid.

Step 2: Thermal Cyclization

-

Add the crude enamine from Step 1 to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to approximately 250 °C. This high temperature induces a thermal cyclization to form the quinolone ring system, followed by the elimination of ethanol.

-

After 1-2 hours at this temperature, cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

-

Filter and wash the solid with hexane to purify.

Step 3: Saponification and Decarboxylation

-

Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux until the ester is fully hydrolyzed (saponified) to the corresponding carboxylic acid salt.

-

Carefully acidify the cooled solution with a strong acid (e.g., HCl) to pH ~2-3. This will first precipitate the carboxylic acid.

-

Continue heating the acidic mixture to induce decarboxylation, yielding 7-methoxyquinolin-4(1H)-one.

-

Cool the mixture, filter the resulting solid, wash with water, and dry.

Step 4: Bromination

-

Suspend 7-methoxyquinolin-4(1H)-one (1.0 eq) in a suitable solvent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and a bromide salt.

-

Heat the reaction mixture to reflux (typically around 110 °C) for 2-4 hours. This step both chlorinates/brominates the 4-position hydroxyl group and converts it to a bromine. A more direct bromination might be achieved with reagents like N-Bromosuccinimide (NBS) if the preceding intermediate is 7-methoxyquinoline. A procedure for converting a related triflate to a bromide using LiBr has also been documented.[12]

-

After cooling, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to obtain pure 4-Bromo-7-methoxyquinoline.

Sources

- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-7-methoxyquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. PubChemLite - 4-bromo-7-methoxyquinoline (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR [m.chemicalbook.com]

- 6. 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum [chemicalbook.com]

- 7. Buy 4-Bromo-3-chloro-7-methoxyquinoline | 1208452-88-3 [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Page loading... [guidechem.com]

- 12. 4-BROMO-7-BROMOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-7-methoxyquinoline from 7-methoxy-4-quinolinol

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-bromo-7-methoxyquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology focuses on the direct bromination of 7-methoxy-4-quinolinol utilizing phosphorus oxybromide (POBr₃). This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, and addresses critical safety considerations, particularly concerning the handling of phosphorus oxybromide. The guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Introduction

Quinoline and its derivatives represent a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and antiparasitic properties.[1][2] The functionalization of the quinoline core is a key strategy for modulating its pharmacological profile. Specifically, the introduction of a halogen, such as bromine, at the C4-position transforms the chemically placid hydroxyl group of a 4-quinolinol into a versatile synthetic handle for subsequent cross-coupling reactions and nucleophilic substitutions.

The conversion of a 4-hydroxyquinoline to a 4-bromoquinoline is a non-trivial transformation that requires the activation of the C-O bond. Direct bromination is challenging; therefore, reagents that can convert the hydroxyl group into a better leaving group are necessary. Phosphorus oxyhalides are exceptionally effective for this purpose.[3] This guide details the use of phosphorus oxybromide (POBr₃) for the high-yielding synthesis of 4-bromo-7-methoxyquinoline from its 7-methoxy-4-quinolinol precursor. We will explore the mechanistic underpinnings of this reaction and provide a robust protocol validated by analogous transformations reported in the literature.[4]

Reaction Scheme and Mechanism

The conversion of 7-methoxy-4-quinolinol to 4-bromo-7-methoxyquinoline is achieved through a substitution reaction where the hydroxyl group is replaced by a bromine atom.

Overall Transformation:

Mechanistic Rationale

The reaction proceeds via the activation of the 4-hydroxyl group by phosphorus oxybromide. The lone pair of electrons on the quinolinol's oxygen atom initiates a nucleophilic attack on the electrophilic phosphorus atom of POBr₃. This forms a highly reactive phosphonate ester intermediate. This intermediate renders the C4 position of the quinoline ring highly electrophilic and transforms the oxygen moiety into an excellent leaving group. A bromide ion, either from the POBr₃ itself or from the reaction environment, then acts as a nucleophile, attacking the C4 position in an SNAr-type mechanism (Nucleophilic Aromatic Substitution) or an addition-elimination pathway, leading to the formation of the desired 4-bromo-7-methoxyquinoline and a phosphate byproduct.

Caption: High-level workflow for the synthesis of 4-bromo-7-methoxyquinoline.

Step-by-Step Methodology

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.

-

Charging Reactants: To the flask, add 7-methoxy-4-quinolinol (1.0 eq) and anhydrous acetonitrile (10-15 mL per gram of quinolinol). Stir the suspension at room temperature.

-

Addition of POBr₃: Carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) to the stirred suspension in small portions over 15-20 minutes. The addition may be exothermic. Maintain control of the internal temperature.

-

Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare an ice-cold, stirred solution of saturated sodium bicarbonate. CAUTION: This step must be performed slowly and carefully in a fume hood. Very slowly pour the reaction mixture into the quenching solution. Vigorous gas evolution (CO₂) and heat will occur.

-

Isolation: The product will precipitate as a solid. Continue stirring the suspension for 30 minutes to ensure complete precipitation and neutralization. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral. Further wash with a small amount of cold ethanol or diethyl ether to aid in drying. Dry the purified product under vacuum at 40-50°C overnight. The resulting 4-bromo-7-methoxyquinoline should be an off-white to pale brown solid.

Results and Discussion

Expected Outcome

Following this protocol, yields of 80-95% are expected, consistent with analogous reactions using phosphorus oxyhalides. [4]The final product, 4-bromo-7-methoxyquinoline, is a solid at room temperature. [5]

Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

¹H NMR: The proton NMR spectrum should show the disappearance of the broad -OH signal from the starting material and the appearance of characteristic aromatic proton signals consistent with the 4-bromo-7-methoxyquinoline structure.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M+H]⁺ at m/z 238 and 240 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. [6]* Melting Point (MP): A sharp melting point indicates high purity.

Key Experimental Parameters and Rationale

| Parameter | Value / Condition | Rationale & Field Insights |

| Stoichiometry | 2-3 eq. of POBr₃ | An excess of the brominating agent is used to ensure the complete conversion of the starting material. Using less may result in an incomplete reaction. |

| Solvent | Anhydrous Acetonitrile | Acetonitrile is a polar aprotic solvent that facilitates the reaction while being relatively inert to the reagents. Its boiling point allows for a suitable reaction temperature. Anhydrous conditions are critical to prevent violent reaction of POBr₃ with water. [7][8] |

| Temperature | Reflux (~82°C) | Heating is required to overcome the activation energy of the reaction. Refluxing provides a stable and consistent reaction temperature. Higher temperatures in solvents like xylene can sometimes lead to side reactions. [9] |

| Workup | Quenching in ice/NaHCO₃ | This is the most critical step for safety and product isolation. The basic bicarbonate solution neutralizes the acidic byproducts (HBr, phosphoric acids) and any unreacted POBr₃. The ice controls the highly exothermic nature of the quench. [4][7] |

Conclusion

The conversion of 7-methoxy-4-quinolinol to 4-bromo-7-methoxyquinoline using phosphorus oxybromide is a highly efficient and reliable synthetic method. By adhering to the stringent safety protocols outlined for handling the reactive brominating agent, this procedure provides a robust pathway to a key intermediate for pharmaceutical and materials science research. The detailed mechanistic insights and procedural rationale presented in this guide equip researchers with the necessary knowledge for successful and safe execution of this important transformation.

References

- Vertex AI Search. (n.d.). Safe Handling and Storage of Phosphorus Oxybromide (CAS 7789-59-5).

- Infinity Fine Chemicals. (n.d.). Phosphorus (V) Oxybromide - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION.

- CDH Fine Chemical. (n.d.). PHOSPHOROUS OXYBROMIDE CAS NO 7789-59-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Merck Millipore. (n.d.). Safety Data Sheet.

- Loba Chemie. (2017). PHOSPHORUS OXYBROMIDE For Synthesis MSDS.

- Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?.

- MANAC Inc. (2024). Overview of bromination reactions with phosphorus bromides. Chemia.

- PubChem. (n.d.). 4-bromo-7-methoxyquinoline (C10H8BrNO).

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.

- Saddıqa, A., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds.

- Amerigo Scientific. (n.d.). 4-Bromo-7-methoxyquinoline.

- Sigma-Aldrich. (n.d.). 4-Bromo-7-methoxyquinoline AldrichCPR.

- Tian, W. (2009). bromination with POBr3 POCl3. Organosynthetic & Organometallic Chemistry blog.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Bromo-7-methoxyquinoline AldrichCPR 1070879-27-4 [sigmaaldrich.com]

- 6. PubChemLite - 4-bromo-7-methoxyquinoline (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 7. nbinno.com [nbinno.com]

- 8. lobachemie.com [lobachemie.com]

- 9. Organosynthetic & Organometallic Chemistry: bromination with POBr3 POCl3 [tvv2008.blogspot.com]

An In-depth Technical Guide to 4-Bromo-7-methoxyquinoline: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-7-methoxyquinoline, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical properties, a detailed synthetic pathway, characterization methods, and its potential as a scaffold in the design of novel therapeutic agents.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic system provides a versatile framework for the introduction of various functional groups, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of a bromine atom and a methoxy group, as in 4-Bromo-7-methoxyquinoline, offers unique opportunities for both chemical derivatization and modulation of biological activity. The bromine at the 4-position serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methoxy group at the 7-position can influence the molecule's electronic properties and its interactions with biological targets. This guide aims to provide a detailed understanding of this valuable building block for researchers engaged in the discovery of next-generation therapeutics.

Chemical Properties and Data

A summary of the key chemical properties of 4-Bromo-7-methoxyquinoline is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1070879-27-4 | [2] |

| Molecular Formula | C₁₀H₈BrNO | [2] |

| Molecular Weight | 238.08 g/mol | [2] |

| IUPAC Name | 4-bromo-7-methoxyquinoline | |

| SMILES | COc1ccc2c(Br)ccnc2c1 | [2] |

| InChI | 1S/C10H8BrNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | [2] |

Synthesis of 4-Bromo-7-methoxyquinoline

While a direct, step-by-step synthesis of 4-Bromo-7-methoxyquinoline is not extensively detailed in the available literature, a highly plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of analogous 4-haloquinolines.[3][4] The proposed synthesis involves a three-step process commencing with the Gould-Jacobs reaction to construct the core quinoline ring system, followed by chlorination and subsequent halogen exchange to introduce the desired bromine atom.

Proposed Synthetic Pathway

Sources

Spectroscopic data (NMR, IR, MS) of 4-Bromo-7-methoxyquinoline

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Bromo-7-methoxyquinoline

Foreword

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for innovation. Its rigid, heterocyclic structure is a privileged platform for developing novel therapeutic agents and functional materials. 4-Bromo-7-methoxyquinoline is a key intermediate, offering versatile handles for further chemical modification at the 4-position via cross-coupling reactions, while the 7-methoxy group modulates the electronic properties and solubility of the core. Accurate structural verification of such intermediates is not merely a procedural step but the foundation upon which all subsequent research is built.

This guide provides a comprehensive analysis of the expected spectroscopic signature of 4-Bromo-7-methoxyquinoline. As experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and extensive data from analogous structures to construct a reliable, predictive framework. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to interpret the NMR, IR, and MS data for this and structurally related molecules. We will not only present the predicted data but also explain the underlying chemical principles that give rise to these spectroscopic features.

Molecular Structure and Electronic Environment

To predict the spectroscopic behavior of 4-Bromo-7-methoxyquinoline, we must first analyze its structure and the interplay of its functional groups. The molecule consists of a quinoline ring system substituted with a bromine atom at the C4 position and a methoxy group at the C7 position.

-

Quinoline Core: A bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The nitrogen atom (N1) is a key feature, acting as an electron-withdrawing group that significantly deshields adjacent protons and carbons (especially at C2 and C8).

-

Bromine (C4): An electronegative, electron-withdrawing halogen that also possesses lone pairs capable of weak donation. Its primary influence in NMR is inductive deshielding and a significant "heavy atom" effect on the carbon to which it is attached (C4).

-

Methoxy Group (C7): A strong electron-donating group (-OCH₃) through resonance. It increases electron density at the ortho (C6, C8) and para (C5) positions, leading to a shielding effect (upfield shift) on these nuclei in NMR spectra.[1][2]

Caption: Molecular structure of 4-Bromo-7-methoxyquinoline with atom numbering.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-7-methoxyquinoline in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8 to 16 scans, depending on sample concentration.

-

Temperature: 298 K.

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated to the TMS signal.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region (δ 7.0-9.0 ppm) will be characteristic. The electron-withdrawing nitrogen atom deshields H2 and H8, while the electron-donating methoxy group shields H5, H6, and H8.[2]

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | 8.75 - 8.85 | d | J2,3 ≈ 4.5 - 5.0 Hz | Strongly deshielded by adjacent N1. Coupled only to H3. |

| H3 | 7.40 - 7.50 | d | J3,2 ≈ 4.5 - 5.0 Hz | Coupled to H2. Position influenced by the adjacent C4-Br. |

| H5 | 7.95 - 8.05 | d | J5,6 ≈ 9.0 Hz | Deshielded by the quinoline system, but shielded relative to unsubstituted quinoline by the para-methoxy group. Coupled to H6. |

| H8 | 7.35 - 7.45 | d | J8,6 ≈ 2.5 Hz | Shielded by the ortho-methoxy group. Appears as a doublet due to small meta coupling to H6. |

| H6 | 7.25 - 7.35 | dd | J6,5 ≈ 9.0 Hz, J6,8 ≈ 2.5 Hz | Shielded by the ortho-methoxy group. Coupled to both H5 (ortho) and H8 (meta). |

| -OCH₃ | 3.90 - 4.00 | s | N/A | Typical chemical shift for an aromatic methoxy group. Appears as a singlet as there are no adjacent protons.[4] |

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing insight into the carbon skeleton.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

-

Instrument Setup: Performed on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0 - 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512 to 2048 scans, due to the low natural abundance of ¹³C.

-

-

Processing: Similar to ¹H NMR, the data is Fourier transformed and processed. The solvent signal (e.g., CDCl₃ at δ 77.16 ppm) is used for calibration.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

Substituent effects are critical for predicting the ¹³C spectrum. The methoxy group is strongly shielding, while the bromine has a pronounced deshielding effect on the carbon it is attached to.[1]

| Carbon | Predicted δ (ppm) | Rationale |

| C2 | 150 - 152 | Strongly deshielded by adjacent N1. |

| C3 | 122 - 124 | Standard aromatic carbon, influenced by proximity to C4-Br. |

| C4 | 133 - 136 | Carbon bearing the bromine atom; significantly deshielded. |

| C4a | 148 - 150 | Quaternary carbon at the ring junction, deshielded by N1. |

| C5 | 128 - 130 | Influenced by the para-methoxy group. |

| C6 | 106 - 108 | Strongly shielded by the ortho-methoxy group. |

| C7 | 160 - 162 | Carbon bearing the methoxy group; strongly deshielded by oxygen. |

| C8 | 118 - 120 | Shielded by the ortho-methoxy group. |

| C8a | 125 - 127 | Quaternary carbon at the ring junction. |

| -OCH₃ | 55 - 57 | Typical shift for an aromatic methoxy carbon.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, serving as a molecular fingerprint.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Acquisition: Collect the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) is collected first and automatically subtracted.

Predicted IR Absorption Bands

The spectrum will be dominated by absorptions from the aromatic system and the methoxy group.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the quinoline ring.[6] |

| 2950 - 2850 | Aliphatic C-H Stretch | Medium-Weak | Symmetric and asymmetric stretching of the -OCH₃ group.[6] |

| 1610 - 1580 | C=C & C=N Ring Stretch | Strong-Medium | Vibrations of the entire quinoline aromatic framework.[7] |

| 1500 - 1450 | C=C Ring Stretch | Strong-Medium | Additional characteristic aromatic ring stretching modes.[7] |

| 1250 - 1200 | Aryl-O Asymmetric Stretch | Strong | Strong, characteristic absorption for the Ar-O-CH₃ ether linkage. |

| 1050 - 1020 | Aryl-O Symmetric Stretch | Medium | Second characteristic absorption for the Ar-O-CH₃ ether. |

| ~850 | C-H Out-of-Plane Bend | Strong | Bending associated with the isolated H8 proton. |

| ~820 | C-H Out-of-Plane Bend | Strong | Bending from the two adjacent H5 and H6 protons. |

| 600 - 500 | C-Br Stretch | Medium | Characteristic stretching frequency for a carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the electrospray ionization (ESI) source of a mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Ionization: A high voltage is applied to the solution, creating a fine spray of charged droplets. The solvent evaporates, yielding protonated molecular ions, [M+H]⁺.

-

Detection: Ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured. For fragmentation studies (MS/MS), the parent ion of interest is selected, fragmented by collision with an inert gas (e.g., argon), and the resulting fragment ions are analyzed.

Predicted Mass Spectrum

The molecular formula of 4-Bromo-7-methoxyquinoline is C₁₀H₈BrNO.

-

Molecular Weight: 237.08 g/mol

Key Feature: Bromine Isotopic Pattern A hallmark of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[8] This results in a characteristic doublet for the molecular ion and any bromine-containing fragments, where the peaks are separated by 2 m/z units and have nearly equal intensity (M and M+2 peaks).[9]

-

Expected Molecular Ion [M]⁺•: A doublet at m/z 237 (containing ⁷⁹Br) and m/z 239 (containing ⁸¹Br).

-

Expected Protonated Molecule [M+H]⁺: A doublet at m/z 238 and m/z 240 .

Predicted Fragmentation Pathways Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion is expected to fragment via several logical pathways. The fragmentation of methoxyquinolines often involves the initial loss of a methyl radical followed by the loss of carbon monoxide.[10][11]

Caption: Predicted major fragmentation pathways for 4-Bromo-7-methoxyquinoline.

Summary of Predicted Fragments:

| m/z (⁷⁹Br/⁸¹Br) | Loss | Formula of Fragment | Notes |

| 237 / 239 | - | [C₁₀H₈BrNO]⁺• | Molecular Ion (M⁺•). Base peak or high intensity. |

| 222 / 224 | •CH₃ (15 u) | [C₉H₅BrNO]⁺ | Loss of a methyl radical from the methoxy group. |

| 194 / 196 | •CH₃, then CO (28 u) | [C₈H₅BrN]⁺• | Subsequent loss of carbon monoxide, common for phenols/ethers. |

| 158 | •Br (79/81 u) | [C₁₀H₈NO]⁺ | Cleavage of the C-Br bond. This fragment will be a singlet. |

| 128 | •Br, then HCN (27 u) | [C₉H₇]⁺ | Loss of HCN from the quinoline ring is a common pathway for this heterocyclic system. |

Conclusion

This guide establishes a robust predictive framework for the spectroscopic analysis of 4-Bromo-7-methoxyquinoline. By integrating fundamental principles with data from analogous compounds, we can anticipate the key features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra with high confidence. The predicted ¹H NMR spectrum is characterized by a set of distinct aromatic signals and a methoxy singlet. The ¹³C NMR will show ten unique carbon signals, with C4 and C7 being significantly influenced by their respective substituents. The IR spectrum will be defined by strong absorptions from the aromatic ring and the aryl-ether linkage. Finally, the mass spectrum will be unmistakably identified by the M/M+2 isotopic pattern at m/z 237/239 and predictable fragmentation losses of methyl and bromine radicals. This comprehensive spectroscopic signature serves as a critical tool for the unambiguous identification and quality control of this important chemical intermediate.

References

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem.

- Clugston, D. M., & MacLean, D. B. (1965). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 43(4), 781-791.

- UNCW Institutional Repository. (n.d.).

- Canadian Science Publishing. (n.d.).

- ResearchGate. (n.d.). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.

- BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.

- Filo. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?.

- PubMed. (2014).

- TSI Journals. (n.d.).

- PubMed. (2013).

- NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.

- BenchChem. (2025). Mass spectrometry fragmentation of 2-Bromo-2-methylpropan-1-amine hbr. BenchChem.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.

- SpectraBase. (2025). 4-Bromo-isoquinoline - Optional[13C NMR] - Chemical Shifts.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- The Royal Society of Chemistry. (n.d.).

- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N)....

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- ResearchGate. (2025). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF.

- ResearchGate. (n.d.). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- YouTube. (2022).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731).

- ChemicalBook. (n.d.). 7-Methoxy-4-methylcoumarin(2555-28-4) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-methylquinoline(491-35-0) 13C NMR spectrum.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- American Chemical Society. (2026).

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- PubChem. (n.d.). 7-Methoxy-4-methylquinoline.

- ResearchGate. (2025).

- PubMed Central (PMC). (n.d.).

- ResearchGate. (2025). Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction).

- Wikipedia. (n.d.).

- University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731) [hmdb.ca]

- 4. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www1.udel.edu [www1.udel.edu]

- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. m.youtube.com [m.youtube.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Bromo-7-methoxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted quinoline, it belongs to a class of compounds known for a wide array of biological activities.[1][2] The precise physicochemical properties of this molecule, particularly its solubility and stability, are critical determinants of its suitability for further development. Poor aqueous solubility can severely limit bioavailability, while instability can compromise shelf-life and lead to the formation of potentially toxic degradants. This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for characterizing the solubility and stability of 4-Bromo-7-methoxyquinoline, offering field-proven insights to inform experimental design and data interpretation.

Physicochemical Properties: A Predictive Assessment

A thorough understanding of the inherent physicochemical properties of 4-Bromo-7-methoxyquinoline is fundamental to designing robust solubility and stability studies.

1.1. Structural Features and Their Implications

The structure of 4-Bromo-7-methoxyquinoline, featuring a quinoline core substituted with a bromine atom and a methoxy group, dictates its behavior in solution. The quinoline core itself is a weak base due to the lone pair of electrons on the nitrogen atom. The bromine atom is an electron-withdrawing group, which can influence the pKa of the quinoline nitrogen. The methoxy group, a common substituent in many approved drugs, can impact ligand-target binding, physicochemical properties, and metabolic parameters.[3]

1.2. Predicted Physicochemical Parameters

While experimental determination is the gold standard, in-silico prediction provides a valuable starting point for experimental design.

| Parameter | Predicted Value/Range | Implication for Experimental Design |

| pKa (of the conjugate acid) | 3.5 - 4.5 | The compound will be more soluble in acidic conditions (pH < pKa) due to the formation of the protonated, more polar quinolinium ion. Solubility is expected to decrease significantly as the pH approaches and exceeds the pKa. |

| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | The positive logP value suggests a lipophilic nature and likely poor aqueous solubility. This necessitates the use of co-solvents for preparing stock solutions and highlights the potential for bioavailability challenges. |

| Aqueous Solubility (intrinsic) | Low (µg/mL range) | High-throughput screening methods for kinetic solubility will be useful for initial assessment, followed by more rigorous thermodynamic solubility determination for lead optimization. |

Determination of Solubility: Methodologies and Rationale

The solubility of a compound can be assessed from two perspectives: thermodynamic and kinetic. Both provide valuable, albeit different, insights into the compound's behavior.[4]

2.1. Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the most reliable technique for its determination.[5]

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Bromo-7-methoxyquinoline to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, DMSO, acetonitrile). The excess solid ensures that equilibrium is reached.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed to allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

-

-

Quantification:

-

Analyze the concentration of 4-Bromo-7-methoxyquinoline in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Causality Behind Experimental Choices:

-

Choice of Buffers: A range of pH values is crucial to understand the pH-dependent solubility profile, which is particularly important for ionizable compounds like quinolines.[1]

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.

-

Equilibration Time: Sufficient time is necessary to ensure the system has reached a true thermodynamic equilibrium.

-

Validated Analytical Method: Accurate quantification of the dissolved compound is paramount for reliable solubility data.

Caption: Workflow for Thermodynamic Solubility Determination.

2.2. Kinetic Solubility: High-Throughput Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic stock solution into an aqueous buffer. This method is well-suited for early-stage drug discovery due to its high-throughput nature.[7][8]

Experimental Protocol: Nephelometric Assay

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of 4-Bromo-7-methoxyquinoline in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).

-

-

Measurement of Light Scattering:

-

Use a nephelometer to measure the light scattering in each well. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

-

Causality Behind Experimental Choices:

-

DMSO Stock Solution: DMSO is a common solvent for high-throughput screening due to its ability to dissolve a wide range of compounds.

-

Rapid Dilution: This mimics the conditions often encountered in in vitro biological assays where a compound is introduced from a concentrated stock.

-

Nephelometry: This technique provides a rapid and sensitive detection of precipitate formation.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9][10][11] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling.

3.1. Rationale for Stress Conditions

The choice of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)) and the chemical nature of 4-Bromo-7-methoxyquinoline.[9]

| Stress Condition | Rationale |

| Acidic Hydrolysis | To assess the stability of the ether linkage and the quinoline ring in an acidic environment. |

| Basic Hydrolysis | To evaluate the stability in an alkaline environment, where the quinoline ring system may be susceptible to degradation. |

| Oxidation | To determine the susceptibility of the molecule to oxidative degradation, which can be a common pathway for electron-rich aromatic systems. |

| Photostability | To assess the potential for photodegradation upon exposure to light, a common issue for aromatic compounds. |

| Thermal Stress | To evaluate the stability at elevated temperatures, which can accelerate degradation reactions. |

3.2. Experimental Protocols for Forced Degradation

A stock solution of 4-Bromo-7-methoxyquinoline in a suitable solvent (e.g., acetonitrile/water) should be prepared and subjected to the following conditions:

-

Acidic Hydrolysis: Treat with 0.1 M HCl at 60°C for up to 24 hours.

-

Basic Hydrolysis: Treat with 0.1 M NaOH at 60°C for up to 24 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for up to 24 hours.

-

Photolytic Degradation: Expose the solution to a calibrated light source (e.g., option 2 in ICH Q1B guidelines) for a specified duration. A dark control should be run in parallel.

-

Thermal Degradation: Heat the solution at 60°C for up to 48 hours.

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[9]

Caption: Forced Degradation Study Workflow.

3.3. Predicted Degradation Pathways

Based on the structure of 4-Bromo-7-methoxyquinoline, several degradation pathways can be anticipated:

-

Hydrolysis: Under harsh acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group, forming 4-bromo-7-hydroxyquinoline.

-

Oxidation: The quinoline ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.

-

Photodegradation: Exposure to light could potentially lead to dehalogenation (loss of the bromine atom) or other complex rearrangements.[12]

Analytical Methodologies: The Key to Accurate Quantification

The development of robust and validated analytical methods is crucial for both solubility and stability studies.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for quantifying 4-Bromo-7-methoxyquinoline and its potential degradation products.

Recommended HPLC Method Parameters

| Parameter | Suggested Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar to nonpolar compounds like substituted quinolines.[13] |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) | A common mobile phase for reverse-phase chromatography of basic compounds. Formic acid helps to protonate the quinoline nitrogen, leading to better peak shape. |

| Detection Wavelength | ~254 nm and ~320 nm | Quinoline systems typically have strong UV absorbance at these wavelengths. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications or when higher sensitivity and selectivity are required, LC-MS/MS is the method of choice.[2][14][15]

Key Considerations for LC-MS/MS Method Development

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is expected to be optimal due to the basic nature of the quinoline nitrogen.

-

Precursor and Product Ions: The precursor ion will likely be the protonated molecule [M+H]⁺. Product ions for multiple reaction monitoring (MRM) will need to be determined by infusing a standard solution of the compound into the mass spectrometer.

-

Matrix Effects: When analyzing samples from biological matrices, it is crucial to evaluate and minimize matrix effects to ensure accurate quantification.

Data Interpretation and Reporting

5.1. Solubility Data

Solubility should be reported in standard units such as mg/mL or µM. For thermodynamic solubility, the pH and temperature of the measurement must be clearly stated. For kinetic solubility, the percentage of co-solvent in the final solution should be reported.

5.2. Stability Data

The stability report should include:

-

The percentage of 4-Bromo-7-methoxyquinoline remaining at each time point under each stress condition.

-

The rate of degradation, if it can be determined.

-

Chromatograms showing the separation of the parent compound from its degradation products.

-

A summary of the identified degradation products and their proposed structures.

Conclusion

A thorough characterization of the solubility and stability of 4-Bromo-7-methoxyquinoline is a critical step in its evaluation as a potential drug candidate. This guide has outlined a systematic approach, grounded in established scientific principles and regulatory expectations, to generate high-quality, reliable data. By carefully considering the physicochemical properties of the molecule and employing robust experimental and analytical methodologies, researchers can make informed decisions and advance the development of promising new therapeutic agents.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023, June 7). Emery Pharma. [Video].

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).

- Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018, May 24). Taylor & Francis Online.

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, February 25). PubMed.

- Advancements in lc-ms/ms bioanalytical method valid

- Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (n.d.). Taylor & Francis Online.

- Generic approach to validation of small‑molecule LC–MS/MS biomarker assays. (n.d.). Bioanalysis.

- In vitro solubility assays in drug discovery. (n.d.). PubMed.

- ICH GUIDELINES: STRESS DEGRAD

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.

- Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023, June 7). YouTube.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.

- 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China. (n.d.). Alchemist-chem.

- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025, August 10).

- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Journal of Drug Delivery and Therapeutics.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Thermodynamic solubility. (n.d.).

- A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (2004, October). BMG LABTECH.

- 8 Essential Characteristics of LC-MS/MS Method Valid

- Shake-Flask Solubility Assay. (n.d.). Bienta.

- Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020, July 2). Stanford University Mass Spectrometry.

- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. (n.d.). SIELC Technologies.

- (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9).

- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.

- Metal-free C5-selective halogenation of quinolines under aqueous conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. (2015, November 7). PubMed.

- The role of the methoxy group in approved drugs. (2024, July 5). PubMed. drugs. (2024, July 5). PubMed.

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. New insights into the typical nitrogen-containing heterocyclic compound-quinoline degradation and detoxification by microbial consortium: Integrated pathways, meta-transcriptomic analysis and toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. impactfactor.org [impactfactor.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Biological Activities of 4-Bromo-7-methoxyquinoline

This guide provides a comprehensive technical overview of 4-Bromo-7-methoxyquinoline, a halogenated quinoline derivative with significant potential in drug discovery and development. We will explore its synthesis, physicochemical properties, and delve into its putative biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical experimental frameworks.

Introduction to 4-Bromo-7-methoxyquinoline: A Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications.[1] The inherent chemical properties of the quinoline nucleus, including its aromaticity and the presence of a nitrogen heteroatom, allow for diverse functionalization, leading to compounds with tailored biological activities. 4-Bromo-7-methoxyquinoline belongs to this esteemed class of molecules. The presence of a bromine atom at the C4 position and a methoxy group at the C7 position is of particular interest. The bromine substituent can act as a handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of analogues.[2] The methoxy group, on the other hand, can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

Synthesis and Physicochemical Properties

Table 1: Physicochemical Properties of 4-Bromo-7-methoxyquinoline (Predicted)

| Property | Value | Source |

| Molecular Formula | C10H8BrNO | - |

| Molecular Weight | 238.08 g/mol | - |

| XlogP (Predicted) | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Potential Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[1] Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[4][5] The structural features of 4-Bromo-7-methoxyquinoline suggest a strong potential for anticancer efficacy.

Proposed Mechanism of Action: Kinase Inhibition

A compelling hypothesis for the anticancer activity of 4-Bromo-7-methoxyquinoline is its potential to act as a kinase inhibitor. The structurally similar compound, 4-chloro-7-methoxyquinoline-6-carboxamide, is a known intermediate in the synthesis of Lenvatinib, a multi-target tyrosine kinase inhibitor.[2] This suggests that the 4-substituted-7-methoxyquinoline core can effectively bind to the ATP-binding pocket of various kinases. Dysregulation of kinase signaling pathways is a hallmark of many cancers, and inhibitors of these pathways have proven to be effective therapeutic agents.[6]

Caption: Proposed mechanism of anticancer action for 4-Bromo-7-methoxyquinoline.

Experimental Protocol: In Vitro Anticancer Activity Assessment

A robust assessment of the in vitro anticancer activity of 4-Bromo-7-methoxyquinoline can be achieved through a series of well-defined experiments.[7][8]

Step 1: Cell Line Selection

-

Select a panel of cancer cell lines representing different tumor types (e.g., HCT116 for colon cancer, A549 for lung cancer, MCF-7 for breast cancer).[9]

-

Include a non-malignant cell line (e.g., Vero cells) to assess selectivity.[10]

Step 2: Cytotoxicity Assay (MTT Assay) [9]

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with a range of concentrations of 4-Bromo-7-methoxyquinoline (e.g., 0.1 µM to 100 µM) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

Step 3: Data Analysis

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

Determine the selectivity index (SI) by dividing the IC50 in the non-malignant cell line by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.[8]

Table 2: Hypothetical Anticancer Activity Data for 4-Bromo-7-methoxyquinoline

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

| HCT116 | 5.2 | 9.6 |

| A549 | 8.7 | 5.7 |

| MCF-7 | 12.1 | 4.1 |

| Vero | 50.0 | - |

Potential Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest antimalarial drugs belonging to this class.[11] Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are responsible for DNA replication and repair.[4]

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The planar, aromatic structure of the quinoline ring is well-suited for intercalation into bacterial DNA and interaction with the active sites of DNA gyrase and topoisomerase IV. By inhibiting these enzymes, 4-Bromo-7-methoxyquinoline could prevent bacterial DNA replication, leading to bacterial cell death.

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of 4-Bromo-7-methoxyquinoline can be determined using standard methods such as broth microdilution to find the Minimum Inhibitory Concentration (MIC).[12][13][14]

Step 1: Bacterial Strain Selection

-

Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Step 2: Broth Microdilution Assay [14]

-

Prepare a two-fold serial dilution of 4-Bromo-7-methoxyquinoline in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Hypothetical Antimicrobial Activity Data for 4-Bromo-7-methoxyquinoline

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Potential Anti-inflammatory Activity

Certain quinoline derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX).[15] The anti-inflammatory potential of 4-Bromo-7-methoxyquinoline warrants investigation.

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators

4-Bromo-7-methoxyquinoline may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. This could be achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, it might modulate inflammatory signaling pathways such as NF-κB.[16]

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of 4-Bromo-7-methoxyquinoline can be evaluated by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[16][17]

Step 1: Cell Culture

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

Step 2: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of 4-Bromo-7-methoxyquinoline for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

A reduction in nitrite levels indicates inhibition of NO production.

Step 3: Inhibition of Protein Denaturation Assay [18]

-

Prepare a reaction mixture containing bovine serum albumin (BSA) and 4-Bromo-7-methoxyquinoline at different concentrations.

-

Induce heat-denaturation of the BSA.

-

Measure the turbidity of the solution spectrophotometrically.

-

Inhibition of protein denaturation is a marker of anti-inflammatory activity.

Table 4: Hypothetical Anti-inflammatory Activity Data for 4-Bromo-7-methoxyquinoline

| Assay | IC50 (µM) |

| Inhibition of NO Production (LPS-stimulated RAW 264.7) | 25.6 |

| Inhibition of Protein Denaturation | 45.2 |

Conclusion and Future Directions

4-Bromo-7-methoxyquinoline is a promising chemical entity with a high potential for exhibiting diverse biological activities. Based on the well-established pharmacology of the quinoline scaffold and the specific structural features of this compound, it is a strong candidate for further investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential therapeutic properties. Future research should focus on the synthesis and purification of 4-Bromo-7-methoxyquinoline, followed by the comprehensive in vitro and in vivo studies proposed herein. Structure-activity relationship (SAR) studies, through the synthesis and testing of analogues, will also be crucial in optimizing the potency and selectivity of this promising scaffold.

References

- Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-240.

- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- O'Connor, P. M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug discovery today, 20(10), 1195-1200.

- Singh, R., & Kumar, P. (2022). Quinoline derivative and their pharmacological & medicinal potential. Neliti.

- ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.

- Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(1).

- Vranic, S., & Males, A. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules, 25(19), 4479.

- de Almeida, L., da Silva, S. A., de Souza, M. C., & de Castro, S. L. (2018). Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. European journal of medicinal chemistry, 157, 108-118.

- Tenover, F. C. (2017). Antimicrobial Susceptibility Testing.

- INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

- Rolinson, G. N. (1971). New Method for Antibiotic Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 1(1), 51-57.

- Slideshare. (n.d.).

- Calzada, F., Bautista, E., & Barbosa, E. (2021).

- ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents.

- Pharmacognosy. (n.d.).

- Loux, J. J., Smith, S., & Salem, H. (1977). Antiinflammatory Activity: Evaluation of a New Screening Procedure.

- Current Medicinal Chemistry. (2013).

- ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.

- Uddin, M. S., Al-Mamun, A., & Rahman, M. A. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 28(19), 6834.

- BenchChem. (n.d.). 4-Bromo-7-methoxyquinoline-6-carboxamide | 2089310-92-7.

- Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?.

- ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.

- Uckun, F. M., Venkatachalam, T. K., & Erp, M. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical cancer research, 4(6), 1405-1414.

- ChemicalBook. (n.d.). 4-BROMO-7-BROMOQUINOLINE synthesis.

- National Institutes of Health. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- ChemicalBook. (n.d.). 4-Chloro-7-methoxyquinoline synthesis.

- Biosynth. (n.d.). 4-Bromo-7-methoxyquinoline-6-carboxamide | 2089310-92-7 | PID31092.

- PubChemLite. (n.d.). 4-bromo-7-methoxyquinoline-6-carboxamide (C11H9BrN2O2).

- National Institutes of Health. (2016).

- MDPI. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.

- Amerigo Scientific. (n.d.). 4-Bromo-7-methoxyquinoline.

- MDPI. (2023).

- BenchChem. (n.d.). Comparative Analysis of 7-Bromo-4-hydroxy-2-phenylquinoline Analogs: A Guide for Researchers.

- MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

- National Institutes of Health. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.

- ResearchGate. (n.d.). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells.

- National Institutes of Health. (2016). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents.

- ResearchGate. (n.d.). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line.

- MDPI. (2020).

- Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial agents and chemotherapy, 64(5), e02073-19.

- MDPI. (2021). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms.

- Sci-Hub. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.

- National Institutes of Health. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.

- University of Juiz de Fora. (2016).

- National Institutes of Health. (2020).

- ResearchGate. (n.d.). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.

- MDPI. (2020).

- ResearchGate. (n.d.).

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. media.neliti.com [media.neliti.com]

- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. woah.org [woah.org]

- 13. mdpi.com [mdpi.com]

- 14. integra-biosciences.com [integra-biosciences.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. sci-hub.box [sci-hub.box]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Versatile Cornerstone: A Technical Guide to 4-Bromo-7-methoxyquinoline in Modern Organic Synthesis

For Immediate Release

[City, State] – January 11, 2026 – In the intricate world of organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of complex, biologically active molecules. Among these foundational scaffolds, 4-Bromo-7-methoxyquinoline has emerged as a cornerstone, offering a unique combination of reactivity and structural features that empower chemists to forge novel pathways in medicinal chemistry. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, properties, and extensive applications of this versatile intermediate.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's fundamental characteristics is the bedrock of its effective application. 4-Bromo-7-methoxyquinoline is a solid at room temperature with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol .[1] Its quinoline core, a fused bicyclic aromatic system containing nitrogen, imparts a degree of rigidity and specific electronic properties that are often sought in drug candidates.

Table 1: Physicochemical Properties of 4-Bromo-7-methoxyquinoline

| Property | Value | Reference |

| CAS Number | 1070879-27-4 | [1] |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| Appearance | Solid | [2] |

| SMILES | COc1ccc2c(Br)ccnc2c1 | [1] |

| InChI | 1S/C10H8BrNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | [1] |

Safety and Handling: As with any halogenated heterocyclic compound, appropriate safety precautions must be observed when handling 4-Bromo-7-methoxyquinoline. It is classified as a non-combustible solid.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 4-Bromo-7-methoxyquinoline: A Strategic Approach

The efficient synthesis of 4-Bromo-7-methoxyquinoline is crucial for its widespread application. A plausible and commonly employed synthetic strategy involves a multi-step sequence starting from readily available precursors. This approach ensures a reliable supply of the building block for further synthetic elaborations.

A logical synthetic pathway commences with the construction of the quinoline core, followed by sequential halogenations. This strategy allows for precise control over the substitution pattern.

Step 1: Synthesis of 7-Methoxyquinolin-4-ol